molecular formula C12H17NO B3190238 (1S,2R)-2-Benzyloxycyclopentylamine CAS No. 404028-21-3

(1S,2R)-2-Benzyloxycyclopentylamine

Cat. No. B3190238
CAS RN: 404028-21-3
M. Wt: 191.27 g/mol
InChI Key: JIMSXLUBRRQALI-NWDGAFQWSA-N
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Description

(1S,2R)-2-Benzyloxycyclopentylamine, commonly known as BOC-2-aminocyclopentane or BOC-2-ACP, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug development and organic synthesis.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Benzyloxycyclopentylamine is not well understood. However, it is believed to act as a chiral auxiliary in organic synthesis, facilitating the formation of chiral compounds. Additionally, it may interact with biological molecules, such as enzymes, to modulate their activity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (1S,2R)-2-Benzyloxycyclopentylamine. However, it has been shown to be biologically active, as evidenced by its use in the synthesis of biologically active compounds, such as (1S,2R)-1-(benzyloxycarbonyl)-2-(methylamino)cyclopentane.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,2R)-2-Benzyloxycyclopentylamine in lab experiments is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. Additionally, it has been shown to be a useful precursor in the synthesis of biologically active compounds. However, one limitation of using (1S,2R)-2-Benzyloxycyclopentylamine is its limited availability and high cost.

Future Directions

There are several future directions for the research of (1S,2R)-2-Benzyloxycyclopentylamine. One potential direction is to investigate its mechanism of action and its interactions with biological molecules, such as enzymes. Additionally, further research could be done to explore its potential applications in drug development and organic synthesis. Finally, efforts could be made to develop more efficient and cost-effective methods for synthesizing (1S,2R)-2-Benzyloxycyclopentylamine.

Scientific Research Applications

(1S,2R)-2-Benzyloxycyclopentylamine has been used in various scientific research applications, including drug development and organic synthesis. It has been shown to be a useful building block in the synthesis of chiral compounds, such as β-lactams and amino alcohols. Additionally, it has been used as a precursor in the synthesis of biologically active compounds, such as (1S,2R)-1-(benzyloxycarbonyl)-2-(methylamino)cyclopentane, which has been shown to have anticonvulsant activity.

properties

IUPAC Name

(1S,2R)-2-phenylmethoxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSXLUBRRQALI-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Benzyloxycyclopentylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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